

Spectroscopic data for N-ethyl-4-nitrobenzenesulfonamide

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Compound of Interest

Compound Name: *N-ethyl-4-nitrobenzenesulfonamide*

Cat. No.: *B187138*

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Technical Guide: N-ethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and synthetic information for **N-ethyl-4-nitrobenzenesulfonamide** (CAS No: 28860-08-4; Molecular Formula: $C_8H_{10}N_2O_4S$). Due to the limited availability of public domain spectroscopic data for this specific compound, this guide furnishes a detailed experimental protocol for its synthesis. Furthermore, a logical workflow for the synthesis and subsequent purification is presented visually. While experimental spectra are not available, a summary of expected spectroscopic characteristics is provided based on the analysis of structurally related compounds.

Chemical Structure and Properties

N-ethyl-4-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide group with an ethyl substituent on the nitrogen atom and a nitro group at the para position of the benzene ring.

Property	Value
IUPAC Name	N-ethyl-4-nitrobenzenesulfonamide
CAS Number	28860-08-4
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ S
Molecular Weight	230.24 g/mol
Canonical SMILES	CCNS(=O)(=O)c1ccc(cc1)N(=O)=O
InChI Key	InChI=1/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3

Synthesis Protocol

A documented method for the synthesis of **N-ethyl-4-nitrobenzenesulfonamide** is available and detailed below.

2.1. Experimental Procedure

The synthesis of **N-ethyl-4-nitrobenzenesulfonamide** can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine in a suitable solvent system.^[1]

- Materials:
 - 4-nitrobenzenesulfonyl chloride (10 g)
 - 70% ethylamine in water (12.7 mL)
 - Methanol (50 mL)
 - Water
- Protocol:
 - A mixture of 70% ethylamine in water (12.7 mL) and methanol (50 mL) is prepared.
 - The mixture is cooled to a temperature of 0-5 °C.

- 4-nitrobenzenesulfonyl chloride (10 g) is added to the cooled mixture in portions, ensuring the temperature is maintained below 5 °C.
- The reaction mixture is stirred for 15 minutes at this temperature.
- Water (100 mL) is then added to the reaction mixture.
- The mixture is stirred for an additional 30 minutes, maintaining a temperature below 5 °C.
- The resulting solid product is isolated by filtration.
- The isolated solid is washed with water and subsequently dried.
- This procedure yields 8.99 g of **N-ethyl-4-nitrobenzenesulfonamide**.[\[1\]](#)

Spectroscopic Data

As of the date of this publication, comprehensive, experimentally-derived spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **N-ethyl-4-nitrobenzenesulfonamide** are not readily available in the public domain. The following tables provide expected spectral characteristics based on the known data of structurally analogous compounds, such as 4-nitrobenzenesulfonamide and other N-substituted sulfonamides. These are predictive and should be confirmed by experimental analysis.

3.1. Expected ^1H NMR Spectral Data

Protons	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic (ortho to SO ₂)	~ 8.0 - 8.2	Doublet	Protons on the aromatic ring adjacent to the electron-withdrawing sulfonamide group.
Aromatic (ortho to NO ₂)	~ 8.3 - 8.5	Doublet	Protons on the aromatic ring adjacent to the strongly electron-withdrawing nitro group, expected to be the most downfield of the aromatic signals.
N-H	Variable	Broad Singlet	The chemical shift of the sulfonamide proton is dependent on solvent and concentration.
Methylene (-CH ₂ -)	~ 3.0 - 3.3	Quartet	The methylene protons of the ethyl group, coupled to the methyl protons.
Methyl (-CH ₃)	~ 1.1 - 1.3	Triplet	The terminal methyl protons of the ethyl group, coupled to the methylene protons.

3.2. Expected ¹³C NMR Spectral Data

Carbon Atom	Expected Chemical Shift (ppm)
Aromatic (C-SO ₂)	~ 145 - 150
Aromatic (C-NO ₂)	~ 150 - 155
Aromatic (CH)	~ 120 - 130
Methylene (-CH ₂ -)	~ 35 - 45
Methyl (-CH ₃)	~ 14 - 16

3.3. Expected Infrared (IR) Spectroscopy Data

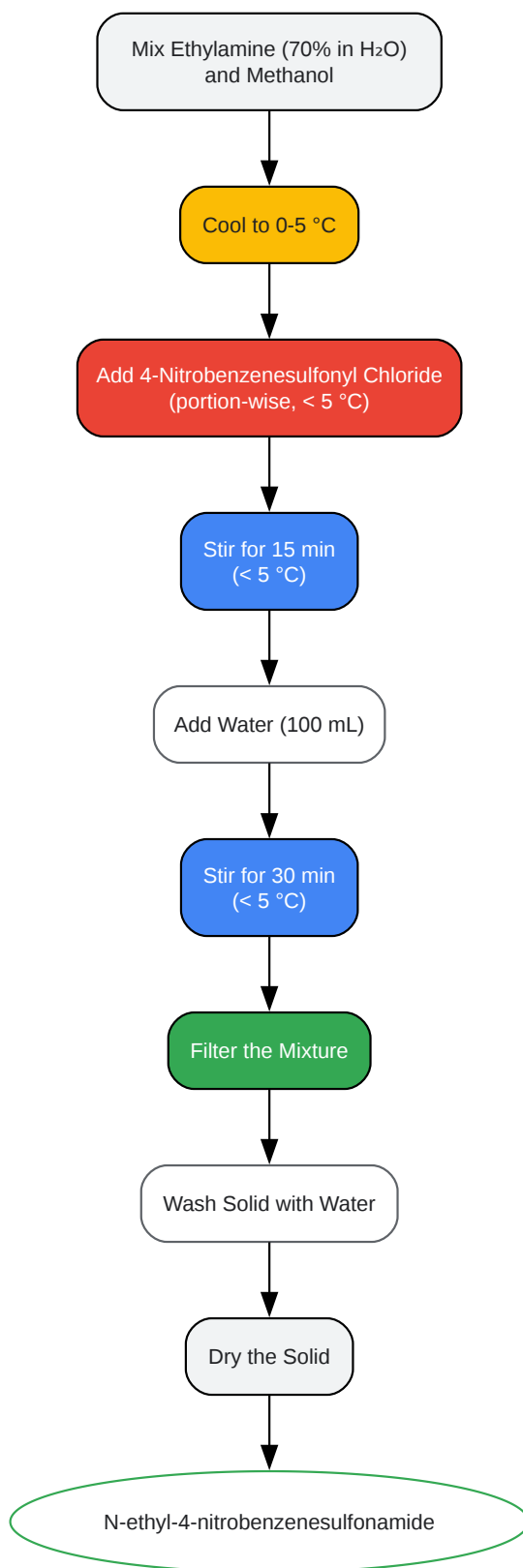
Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch	3200 - 3300
Aromatic C-H Stretch	3000 - 3100
Asymmetric SO ₂ Stretch	1330 - 1370
Symmetric SO ₂ Stretch	1140 - 1180
Asymmetric NO ₂ Stretch	1510 - 1560
Symmetric NO ₂ Stretch	1340 - 1380
C=C Aromatic Ring Stretch	1450 - 1600

3.4. Expected Mass Spectrometry Data

Ion	Expected m/z	Notes
[M] ⁺ (Molecular Ion)	~ 230.04	Corresponding to C ₈ H ₁₀ N ₂ O ₄ S.
[M - C ₂ H ₅] ⁺	~ 201	Loss of the ethyl group.
[M - SO ₂] ⁺	~ 166	Loss of sulfur dioxide.
[O ₂ NC ₆ H ₄ SO ₂] ⁺	~ 186	Fragment of 4-nitrobenzenesulfonyl.
[O ₂ NC ₆ H ₄] ⁺	~ 122	Fragment of the nitrophenyl group.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of **N-ethyl-4-nitrobenzenesulfonamide** based on the provided experimental protocol.



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Caption: Synthesis and purification workflow for **N-ethyl-4-nitrobenzenesulfonamide**.

Conclusion

This guide provides the available synthetic protocol for **N-ethyl-4-nitrobenzenesulfonamide**. While experimentally determined spectroscopic data is not currently widespread in public databases, the expected spectral characteristics derived from analogous compounds can serve as a preliminary reference for researchers. It is strongly recommended that any newly synthesized batches of this compound be fully characterized using modern spectroscopic techniques to confirm its identity and purity.

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References

- 1. CAS 28860-08-4: N-ethyl-4-nitrobenzenesulfonamide [cymitquimica.com]
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